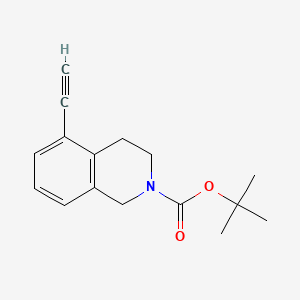![molecular formula C6H7BrN2O B13592346 O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H7BrN2O It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a hydroxylamine group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts, resulting in N-aryloxyimides, which can be hydrolyzed to yield aryloxyamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale O-arylation reactions using palladium-catalyzed processes. These methods offer short reaction times and broad substrate scope, making them suitable for high-yield production .
Chemical Reactions Analysis
Types of Reactions
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted pyridyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxylamine group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
O-[(3-Pyridyl)methyl]hydroxylamine: Lacks the bromine atom, resulting in different reactivity and applications.
O-[(4-Bromo-3-pyridyl)methyl]hydroxylamine: Similar structure but with the bromine atom in a different position, affecting its chemical properties.
O-[(3-Chloro-4-pyridyl)methyl]hydroxylamine:
Uniqueness
This structural feature distinguishes it from other similar compounds and makes it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
O-[(3-bromopyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7BrN2O/c7-6-3-9-2-1-5(6)4-10-8/h1-3H,4,8H2 |
InChI Key |
LGNASVHMORALAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CON)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


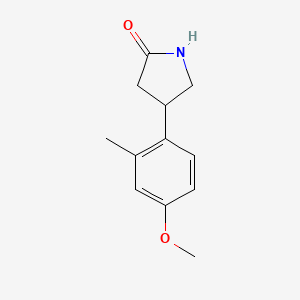

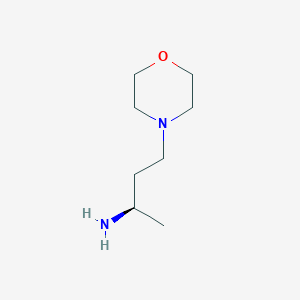

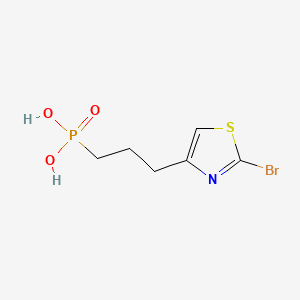
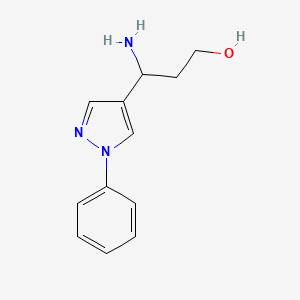
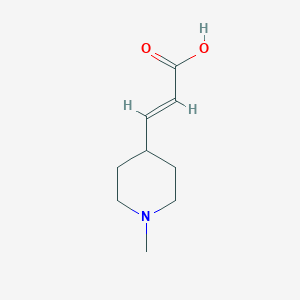
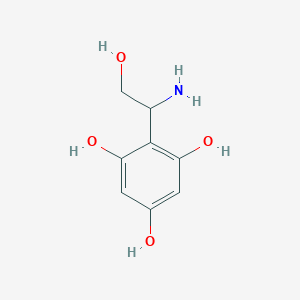
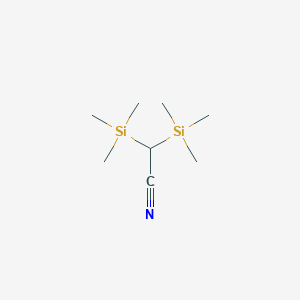
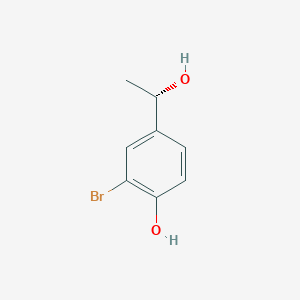
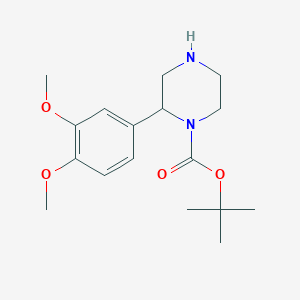
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
